Cas no 14803-72-6 (Methyl N-(4-Methoxyphenyl)carbamate)

Methyl N-(4-Methoxyphenyl)carbamate is a carbamate derivative with applications in organic synthesis and agrochemical research. Its structure, featuring a methoxy-substituted phenyl group and a carbamate functional group, makes it a versatile intermediate for the development of pharmaceuticals, pesticides, and other specialty chemicals. The compound exhibits stability under standard conditions, facilitating handling and storage. Its reactivity allows for selective modifications, enabling the synthesis of more complex molecules. The presence of the methoxy group enhances solubility in organic solvents, improving its utility in synthetic workflows. This compound is particularly valued for its role in constructing biologically active molecules with potential applications in crop protection and medicinal chemistry.
Methyl N-(4-Methoxyphenyl)carbamate structure
14803-72-6 structure
Product Name:Methyl N-(4-Methoxyphenyl)carbamate
CAS No:14803-72-6
MF:C9H11NO3
MW:181.188542604446
MDL:MFCD00025852
CID:220697
PubChem ID:519003
Update Time:2025-11-06

Methyl N-(4-Methoxyphenyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid,N-(4-methoxyphenyl)-, methyl ester
    • methyl 4-methoxyphenylcarbamate
    • methylmethoxyphenylcarbamate
    • p-Methoxy carbanilic acid,methyl ester
    • Methyl N-(methoxyphenyl)carbamate
    • METHYL N-(4-METHOXYPHENYL)CARBAMATE
    • (4-Methoxy-phenyl)-carbamicacidmethylester
    • Methyl 4-methoxycarbanilate
    • XULGIYKLMVSIEC-UHFFFAOYSA-N
    • SCHEMBL2089394
    • 14803-72-6
    • Carbamic acid, N-(4-methoxyphenyl)-, methyl ester
    • (4-Methoxy-phenyl)-carbamic acid methyl ester
    • Carbamic acid, 4-methoxyphenyl-, methyl ester
    • p-Methoxy carbanilic acid, methyl ester
    • J-521708
    • FT-0637140
    • CS-0324320
    • 9T-0247
    • MFCD00025852
    • DTXSID50333870
    • AKOS003442053
    • Methyl (4-methoxyphenyl)carbamate
    • DB-042911
    • Methyl N-(4-Methoxyphenyl)carbamate
    • MDL: MFCD00025852
    • Inchi: 1S/C9H11NO3/c1-12-8-5-3-7(4-6-8)10-9(11)13-2/h3-6H,1-2H3,(H,10,11)
    • InChI Key: XULGIYKLMVSIEC-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1)NC(=O)OC

Computed Properties

  • Exact Mass: 181.07400
  • Monoisotopic Mass: 181.073893
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 47.6

Experimental Properties

  • Density: 1.185
  • Melting Point: 88-89°C
  • Boiling Point: 235.6°Cat760mmHg
  • Flash Point: 96.3°C
  • Refractive Index: 1.553
  • PSA: 47.56000
  • LogP: 1.94650

Methyl N-(4-Methoxyphenyl)carbamate Security Information

  • HazardClass:IRRITANT

Methyl N-(4-Methoxyphenyl)carbamate Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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Methyl N-(4-Methoxyphenyl)carbamate Suppliers

Amadis Chemical Company Limited
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(CAS:14803-72-6)Methyl N-(4-Methoxyphenyl)carbamate
Order Number:A1175915
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:32
Price ($):330.0
Email:sales@amadischem.com

Additional information on Methyl N-(4-Methoxyphenyl)carbamate

Methyl N-(4-Methoxyphenyl)carbamate (CAS No. 14803-72-6): A Comprehensive Overview of Structure, Synthesis, and Applications

Methyl N-(4-Methoxyphenyl)carbamate, identified by its unique CAS No. 14803-72-6, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry, pharmaceutical research, and materials science. This compound belongs to the carbamate class of molecules, characterized by the presence of a carbamoyl group (-NH-C(=O)-OCH₃) attached to an aromatic ring system. The structural framework of Methyl N-(4-Methoxyphenyl)carbamate includes a methoxy-substituted benzene ring (4-methoxyphenyl), which imparts distinct electronic and steric properties essential for its reactivity and biological activity.

The synthesis of Methyl N-(4-Methoxyphenyl)carbamate typically involves the reaction between 4-methoxyaniline and methyl chloroformate under carefully controlled conditions. Recent advancements in green chemistry have led to the development of more sustainable methodologies, such as solvent-free catalytic systems and microwave-assisted protocols, which enhance reaction efficiency while minimizing environmental impact. These approaches align with modern industrial demands for eco-friendly chemical processes.

In terms of physical properties, Methyl N-(4-Methoxyphenyl)carbamate exhibits moderate solubility in polar organic solvents like ethanol and acetone but demonstrates limited solubility in water. Its melting point ranges between 55–58°C, as reported in recent analytical studies. Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared spectroscopy (IR) are commonly employed to confirm its structural integrity. The characteristic IR absorption bands for the carbamate group appear around 1730 cm⁻¹ (C=O stretch) and 1550 cm⁻¹ (N-H bend), while proton NMR spectra show distinct signals for aromatic protons and methoxy methyl groups.

The biological significance of compounds containing the carbamate functionality has been extensively studied due to their potential as enzyme inhibitors and drug candidates. For instance, derivatives of Methyl N-(4-Methoxyphenyl)carbamate have shown promising activity against acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. Recent publications highlight the role of methoxy substitution in modulating enzyme binding affinity through π-π stacking interactions with aromatic residues in the active site.

In agrochemical applications, analogs of this compound have been investigated for their herbicidal properties. The methoxy group enhances lipophilicity, facilitating better penetration through plant cell membranes while maintaining selectivity toward target species. Studies published in peer-reviewed journals such as the Journal of Agricultural Chemistry emphasize the importance of substituent positioning on phenolic rings for optimizing herbicidal efficacy without causing phytotoxicity to non-target crops.

The synthetic utility of Methyl N-(4-Methoxyphenyl)carbamate extends beyond its direct applications. As a building block, it serves as an intermediate in the preparation of more complex molecules through nucleophilic substitution reactions at both the carbamate nitrogen and ester oxygen positions. For example, it can be converted into amides via hydrolysis followed by amidation or transformed into ureas through coupling with amines under basic conditions.

Recent developments in computational chemistry have further elucidated the molecular dynamics of this compound. Density functional theory (DFT) calculations reveal that the methoxy group induces electron density redistribution across the aromatic ring, influencing reactivity patterns during electrophilic substitution reactions. These insights are valuable for designing novel derivatives with tailored physicochemical properties.

In materials science research, derivatives containing similar carbamate moieties are being explored for use in polymer synthesis due to their ability to form stable crosslinks via urethane bond formation. The thermal stability profile observed during thermogravimetric analysis (TGA) suggests potential applications in high-performance coatings or adhesives where resistance to degradation is critical.

The analytical characterization methods employed for this compound include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and X-ray crystallography when crystalline forms are available. These techniques ensure precise quantification during quality control processes in both academic laboratories and industrial settings.

Ongoing research continues to expand our understanding of how subtle structural modifications affect biological activity profiles associated with compounds like Methyl N-(4-Methoxyphenyl)carbamate. Collaborative efforts between synthetic chemists and computational modelers aim to accelerate discovery pipelines by integrating virtual screening approaches with experimental validation strategies.

In summary, Methyl N-(4-Methoxyphenyl)carbamate (CAS No. 14803-72-6) represents a multifunctional platform molecule with diverse applications spanning pharmaceuticals, agriculture, materials science, and beyond. Its unique combination of chemical versatility and tunable properties makes it an attractive candidate for continued investigation into novel therapeutic agents or functional materials across multiple scientific disciplines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:14803-72-6)Methyl N-(4-Methoxyphenyl)carbamate
A1175915
Purity:99%
Quantity:5g
Price ($):330.0
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